molecular formula C7H5F3N2O3 B1305693 2-Nitro-4-(trifluoromethoxy)aniline CAS No. 2267-23-4

2-Nitro-4-(trifluoromethoxy)aniline

Cat. No. B1305693
CAS RN: 2267-23-4
M. Wt: 222.12 g/mol
InChI Key: YCGFVAPIBALHRT-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H5F3N2O3 and a molecular weight of 222.12 . It is a solid substance that is light yellow to brown in color .


Molecular Structure Analysis

The InChI code for 2-Nitro-4-(trifluoromethoxy)aniline is 1S/C7H5F3N2O3/c8-7(9,10)15-4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Nitro-4-(trifluoromethoxy)aniline has a melting point of 62 °C and a predicted boiling point of 284.3±35.0 °C. Its density is predicted to be 1.543±0.06 g/cm3. It is sensitive to light and should be stored at 2-8°C, protected from light .

Scientific Research Applications

Synthesis of Liquid-Crystalline Polymethacrylates

“2-Nitro-4-(trifluoromethoxy)aniline” can be used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens . These polymers have potential applications in the field of materials science, particularly in the development of advanced display technologies.

Production of 3-(Quinolin-3-yl)acrylates Derivatives

This compound can also be used in the synthesis of derivatives of 3-(quinolin-3-yl)acrylates . These derivatives could have potential applications in medicinal chemistry, given the biological activity of quinoline compounds.

Creation of Novel Schiff Bases

“2-Nitro-4-(trifluoromethoxy)aniline” can be used in the creation of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves . Schiff bases are versatile compounds with a wide range of applications, including catalysis, medicinal chemistry, and materials science.

Safety and Hazards

This compound is classified as toxic and can cause skin irritation, serious eye irritation, and may be harmful if swallowed, inhaled, or in contact with skin . It’s recommended to use personal protective equipment, avoid breathing mist/vapors/spray, and avoid getting it in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

It is known to be used as an arthropodicide , suggesting that it likely interacts with biological targets specific to arthropods.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Nitro-4-(trifluoromethoxy)aniline . Factors such as temperature, pH, and presence of other chemicals can affect its stability and effectiveness.

properties

IUPAC Name

2-nitro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGFVAPIBALHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379687
Record name 2-Nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethoxy)aniline

CAS RN

2267-23-4
Record name 2-Nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitro-4-(trifluoromethoxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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